![molecular formula C14H10BrIN2O2S B1372658 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 480423-17-4](/img/structure/B1372658.png)
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS: 480423-17-4) is a halogenated and sulfonylated derivative of the pyrrolo[2,3-b]pyridine scaffold. Its molecular formula is C₁₄H₁₀BrIN₂O₂S, with a molecular weight of 477.12 g/mol . The compound features:
- Bromine at position 4,
- Iodine at position 2,
- A tosyl (p-toluenesulfonyl) protecting group at the 1-position.
The tosyl group enhances stability and serves as a leaving group for further functionalization, while the halogens (Br and I) enable cross-coupling reactions, making it valuable in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the bromination and iodination of a pyrrolopyridine precursor, followed by tosylation. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable solvents and catalysts to achieve the desired substitutions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyrrolopyridines .
Scientific Research Applications
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of kinase inhibitors and other pharmacologically active compounds.
Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is primarily related to its ability to interact with specific molecular targets. For instance, it has been used to discover inhibitors of Aurora B/C kinase, which play a crucial role in cell division and cancer progression. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting the cell cycle .
Comparison with Similar Compounds
Halogenated Pyrrolo[2,3-b]pyridines
Key Observations :
- The dual halogenation (Br and I) in the target compound increases its molecular weight and reactivity compared to mono-halogenated analogs, enabling sequential cross-coupling reactions .
- Tosyl vs. Phenylsulfonyl : The tosyl group (methyl-substituted sulfonyl) offers better leaving-group ability than phenylsulfonyl, facilitating nucleophilic substitutions .
N1-Substituted Pyrrolo[2,3-b]pyridines
Key Observations :
- The tosyl group in the target compound provides superior leaving-group capability compared to alkyl or benzyl groups, enabling deprotection or further functionalization under mild conditions .
- Steric Effects : Bulky substituents (e.g., benzyl) reduce reactivity at the N1 position, whereas smaller groups (methyl) retain accessibility for downstream reactions .
Thieno[2,3-b]pyridines and Heterocyclic Analogs
Key Observations :
- Unlike thieno[2,3-b]pyridines, the target compound’s pyrrolo[2,3-b]pyridine core lacks sulfur but offers versatility in halogen-directed modifications .
- The iodo substituent in the target compound enables Stille or Ullmann couplings, which are less feasible in sulfur-containing analogs .
Comparative Reactivity :
Biological Activity
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Formula: C14H10BrIN2O2S
- CAS Number: 480423-17-4
- Molecular Structure: The compound features a pyrrolo[2,3-b]pyridine core with bromine and iodine substituents, as well as a tosyl group that enhances its reactivity and utility in organic synthesis.
This compound primarily acts as an inhibitor of Aurora B/C kinase , which plays a crucial role in mitotic processes. Its mechanism involves:
- Targeting Aurora B/C Kinase: The compound selectively inhibits these kinases, disrupting mitotic spindle assembly and chromosome alignment, ultimately leading to apoptosis in cancer cells.
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs): It also exhibits inhibitory activity against FGFR1, FGFR2, and FGFR3. This inhibition prevents the autophosphorylation of tyrosine residues in FGFRs, blocking downstream signaling pathways that promote cell proliferation .
Anticancer Properties
Research shows that this compound has significant anticancer properties:
- Cell Proliferation Inhibition: In vitro studies demonstrate that this compound effectively inhibits the proliferation of breast cancer cells (e.g., 4T1 cell line) and induces apoptosis .
- Selectivity Against Cancer Cells: The selectivity for cancer cells over normal cells suggests a potential therapeutic window for its use in oncology.
Other Biological Activities
The compound's structural features allow it to interact with various biological targets:
- Anti-inflammatory Effects: Some derivatives have shown promising anti-inflammatory properties, suggesting potential applications beyond oncology .
Table: Summary of Biological Activities
Case Study: In Vitro Analysis
A study investigated the effects of this compound on various cancer cell lines:
- Methodology: Cancer cell lines were treated with varying concentrations of the compound.
- Results: Significant inhibition of cell proliferation was observed across multiple lines, with IC50 values indicating high potency against specific targets like FGFRs. Apoptotic markers were upregulated in treated cells, confirming the compound's ability to induce programmed cell death.
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine?
Basic Question
The synthesis typically involves sequential halogenation and sulfonylation steps. A representative route includes:
Bromination/Iodination : Direct halogenation of the pyrrolo[2,3-b]pyridine core using agents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) under controlled conditions .
Tosylation : Protection of the nitrogen atom using toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., NaH or KOH) to introduce the tosyl group .
Purification : Silica gel chromatography or crystallization for isolation, with yields ranging from 36% to 75% depending on reaction optimization .
Q. How does the substitution pattern influence reactivity in cross-coupling reactions?
Advanced Question
The bromine and iodine substituents at positions 4 and 2, respectively, enable regioselective cross-coupling (e.g., Suzuki, Sonogashira). Key considerations:
- Iodine’s Lability : The 2-iodo group undergoes faster oxidative addition in palladium-catalyzed reactions compared to bromine, allowing sequential functionalization .
- Steric Effects : The tosyl group at position 1 directs coupling to the less hindered 3-position, as shown in Sonogashira reactions with phenylacetylene .
- Electronic Effects : Electron-withdrawing substituents (e.g., tosyl) activate the pyrrolopyridine core for nucleophilic aromatic substitution .
Q. What analytical methods are critical for characterizing this compound?
Basic Question
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 8.3–8.4 ppm for iodinated positions) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve halogen positioning and torsional angles, critical for SAR studies .
- Mass Spectrometry : High-resolution MS validates molecular weight (463.09 g/mol) and isotopic patterns for bromine/iodine .
Q. What role does this compound play in kinase inhibitor design?
Advanced Question
It serves as a scaffold for fibroblast growth factor receptor (FGFR) inhibitors. Modifications at positions 3 and 5 improve binding:
- Hydrogen Bonding : Introducing a trifluoromethyl group at position 5 enhances interactions with Gly485 in FGFR1’s ATP-binding pocket .
- Hydrophobic Interactions : Tosyl and aryl groups occupy hydrophobic regions, improving selectivity (IC values < 100 nM in some derivatives) .
Q. How can discrepancies in synthetic yields be addressed?
Advanced Question
Variations in yields (e.g., 36% vs. 75% in halogenation steps) arise from:
- Reaction Scale : Smaller scales often suffer from inefficient mixing or temperature control.
- Purification Methods : Silica gel chromatography may lead to losses compared to crystallization .
- Catalyst Loading : Optimizing palladium catalyst ratios (e.g., 5 mol% Pd(PPh)) improves cross-coupling efficiency .
Q. What computational strategies predict its biological activity?
Advanced Question
Molecular docking (e.g., AutoDock Vina) models interactions with targets like FGFR1:
- Binding Poses : The pyrrolopyridine core anchors in the hinge region, while halogen substituents fill adjacent hydrophobic pockets .
- Free Energy Calculations : MM-GBSA scoring quantifies binding affinities, guiding substituent prioritization .
Q. How is crystallographic data for this compound refined?
Advanced Question
The SHELX suite (SHELXL/SHELXS) is standard for small-molecule crystallography:
- Data Integration : SHELXPRO processes diffraction data, resolving heavy atoms (Br, I) via Patterson maps .
- Twinned Data : SHELXL handles twinning corrections, critical for accurate thermal parameter refinement .
Q. What structural modifications enhance anticancer activity?
Advanced Question
Sulfonamide analogues (e.g., 1-arylsulfonyl derivatives) show improved cytotoxicity:
- Morpholine/Piperazine Additions : At position 4, these groups enhance solubility and target engagement (e.g., IC = 1.2 µM against MCF-7 cells) .
- Halogen Retention : Bromine/iodine maintain π-stacking with DNA in topoisomerase inhibition assays .
Q. How do halogen substituents affect photophysical properties?
Advanced Question
- Heavy Atom Effect : Iodine increases spin-orbit coupling, enhancing intersystem crossing for potential use in PDT .
- Electron Density : Bromine withdraws electron density, redshifted absorbance (λ ~ 320 nm) compared to non-halogenated analogues .
Q. What is the role of the tosyl group in synthetic applications?
Advanced Question
Properties
IUPAC Name |
4-bromo-2-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-13(16)8-11-12(15)6-7-17-14(11)18/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVSBRIXLHDOBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653310 | |
Record name | 4-Bromo-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480423-17-4 | |
Record name | 4-Bromo-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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